molecular formula C19H13NO4 B15388352 2-(5,6-Dihydroxy-1-methyl-1H-indol-3-yl)naphthalene-1,4-dione CAS No. 101884-37-1

2-(5,6-Dihydroxy-1-methyl-1H-indol-3-yl)naphthalene-1,4-dione

Cat. No.: B15388352
CAS No.: 101884-37-1
M. Wt: 319.3 g/mol
InChI Key: KHIUXIQTFHYWKX-UHFFFAOYSA-N
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Description

2-(5,6-Dihydroxy-1-methyl-1H-indol-3-yl)naphthalene-1,4-dione is a hybrid molecule combining a naphthoquinone core with a substituted indole moiety. The naphthoquinone unit is a redox-active scaffold known for its role in electron transport and biological interactions, while the indole group contributes to π-π stacking and hydrogen-bonding capabilities.

Properties

CAS No.

101884-37-1

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

2-(5,6-dihydroxy-1-methylindol-3-yl)naphthalene-1,4-dione

InChI

InChI=1S/C19H13NO4/c1-20-9-14(12-6-17(22)18(23)8-15(12)20)13-7-16(21)10-4-2-3-5-11(10)19(13)24/h2-9,22-23H,1H3

InChI Key

KHIUXIQTFHYWKX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC(=C(C=C21)O)O)C3=CC(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Biological Activity

The compound 2-(5,6-Dihydroxy-1-methyl-1H-indol-3-yl)naphthalene-1,4-dione (also known as 2-(5,6-dihydroxy-1-methylindol-3-yl)-[1,4]naphthoquinone ) is a synthetic derivative of naphthoquinone and indole, notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C19H13NO4
Molecular Weight : 319.311 g/mol
CAS Number : 101884-37-1

Structure

The compound features a naphthalene backbone substituted with a dihydroxy indole moiety, which contributes to its unique electronic properties and biological activities.

Antioxidant Activity

Research indicates that This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity is attributed to the presence of hydroxyl groups on the indole ring, which can donate hydrogen atoms to free radicals.

Anticancer Properties

Preclinical studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:

  • Inhibition of cell growth by 70% at a concentration of 50 µM.
  • Induction of apoptosis , evidenced by increased levels of cleaved caspase-3 and PARP.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro tests revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. It has been shown to reduce neuroinflammation and protect neuronal cells against oxidative damage in models of neurodegenerative diseases.

The neuroprotective effects are believed to be mediated through:

  • Modulation of inflammatory cytokines.
  • Enhancement of endogenous antioxidant defenses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Naphthoquinone-Indole Hybrids

Compound Name Substituents on Naphthoquinone Indole Modifications Key Features Reference
2-(4-Bromophenyl)-3-(1-methyl-1H-indol-3-yl)naphthalene-1,4-dione (3ea) 4-Bromophenyl at C2 1-Methyl at N1 Enhanced electron-withdrawing effects
2-Heptyl-5-hydroxynaphthalene-1,4-dione (3ad) Heptyl at C2, OH at C5 N/A Alkyl chain improves lipophilicity
8-Hydroxy-2-methoxy-6-methyl-1,4-naphthoquinone OH at C8, OMe at C2, Me at C6 N/A Methoxy enhances stability
2-Hydroxy-3-((5-methyl-3-oxo-2-phenylpyrazol-4-yl)methyl)naphthalene-1,4-dione OH at C2, pyrazole at C3 N/A Heterocyclic moiety for bioactivity

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity : Alkyl chains (e.g., heptyl in 3ad ) increase hydrophobicity, which may enhance membrane permeability .
  • Hydrogen Bonding : Hydroxy groups (e.g., in 8-hydroxy derivatives ) facilitate intermolecular interactions critical for crystallinity and target binding .

Key Observations :

  • Catalyst Efficiency : B(C6F5)3 enables regioselective C–C coupling at mild temperatures, but yields are moderate (62%) .
  • Solvent Systems: Aqueous DMSO in 3ad promotes solubility of polar intermediates, contrasting with non-polar solvents in other syntheses .
  • Eco-Friendly Routes : MgCl2-catalyzed one-pot reactions () offer sustainable alternatives with high yields .

Table 3: Comparative Bioactivity and Druglikeness

Compound Bioactivity (CC50 or IC50) Druglikeness (Lipinski Compliance) Key Mechanism Reference
Mannich Bases () 52.58–85.94 µg/mL Compliant (better than ketoconazole) Ergosterol interaction
3ea Not reported Likely compliant* N/A
8-Hydroxy-2-methoxy-6-methyl-1,4-NQ Not reported Predicted compliant Antioxidant potential

Key Observations :

  • Antimicrobial Potential: Mannich bases exhibit moderate antifungal activity via ergosterol binding, comparable to ketoconazole .
  • Thermal Stability : Derivatives from show优异的热稳定性 (excellent thermal stability), crucial for pharmaceutical formulation .
  • Crystallinity : Substituent angles (e.g., near-perpendicular in ) influence packing efficiency and melting points .

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